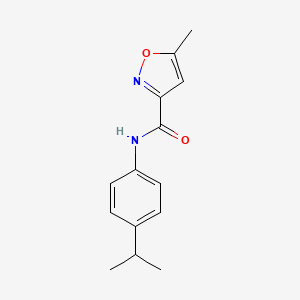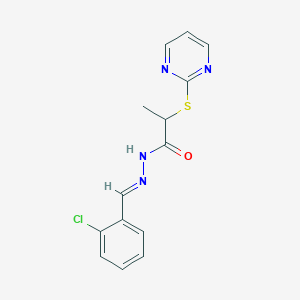
2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CMBO, is a synthetic compound with potential applications in scientific research. This compound belongs to the family of oxazolones and has been studied for its potential biological activities.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential biological activities, including its anti-inflammatory, anti-cancer, and anti-tumor properties. 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain cellular signaling pathways. 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Additionally, 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to possess antioxidant activity and to regulate the expression of certain genes. 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to reduce the levels of certain enzymes, such as COX-2, that are involved in inflammation and cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. Additionally, 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to be relatively non-toxic to normal cells, making it a promising candidate for further research. However, one limitation of using 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new derivatives of 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one and to identify its potential therapeutic targets. Finally, more research is needed to explore the potential applications of 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion
In conclusion, 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound with potential applications in scientific research. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further study. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one represents a promising avenue for future research.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction between 2-chlorobenzaldehyde and 2-methoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is purified by recrystallization to obtain 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one in high yield and purity.
Eigenschaften
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-21-15-9-5-2-6-11(15)10-14-17(20)22-16(19-14)12-7-3-4-8-13(12)18/h2-10H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGBPNKBSNVYHU-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5847457.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)


![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)
![4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid](/img/structure/B5847515.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)


![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)